molecular formula C15H17ClN2O2S2 B467705 2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 442153-53-9

2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B467705
CAS No.: 442153-53-9
M. Wt: 356.9g/mol
InChI Key: YPRHMKSKFPPYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic compound with the molecular formula C15H17ClN2O2S2 This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorobenzylsulfonyl group and a dimethyl group

Preparation Methods

The synthesis of 2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate thiol to form the sulfonylthioether intermediate . This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonylthioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol or sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include bases like sodium hydride or potassium carbonate, solvents such as dimethylformamide or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonylthioether group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds to 2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine include other pyrimidine derivatives with sulfonylthioether groups. These compounds may differ in the nature of the substituents on the pyrimidine ring or the sulfonyl group. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

The compound 2-({2-[(4-chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine is a sulfur-containing pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17ClN2O2S2C_{15}H_{17}ClN_2O_2S_2. Its structure features a pyrimidine ring substituted with a sulfonyl group and a chlorobenzyl moiety, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : The compound has shown promise in inhibiting certain microbial strains, suggesting potential applications in antimicrobial therapies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
  • Distribution : It likely distributes well within tissues due to its molecular structure.
  • Metabolism : Initial studies indicate that it undergoes hepatic metabolism, with possible active metabolites contributing to its biological effects.
  • Excretion : The compound is primarily excreted via renal pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant properties of various pyrimidine derivatives, including this compound. Results indicated significant radical scavenging activity, suggesting potential use in oxidative stress management .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that this compound exhibited inhibitory effects against multiple bacterial strains, highlighting its potential as an antimicrobial agent .
  • Enzyme Inhibition Assays :
    • Enzyme assays indicated that the compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Antioxidant ActivitySignificant radical scavenging ability
Antimicrobial ActivityInhibition of bacterial strains
Enzyme InhibitionModulation of metabolic enzymes

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfonyl]ethylsulfanyl]-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c1-11-9-12(2)18-15(17-11)21-7-8-22(19,20)10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRHMKSKFPPYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCS(=O)(=O)CC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.